molecular formula C16H17N3O B15017166 N'-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide

N'-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide

Cat. No.: B15017166
M. Wt: 267.33 g/mol
InChI Key: PSXYMXBZOCKFAG-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a phenylmethylidene group attached to an acetohydrazide moiety, which is further substituted with a 3-toluidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide typically involves a condensation reaction between an appropriate aldehyde and an acetohydrazide derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C16H17N3O/c1-13-6-5-9-15(10-13)17-12-16(20)19-18-11-14-7-3-2-4-8-14/h2-11,17H,12H2,1H3,(H,19,20)/b18-11+

InChI Key

PSXYMXBZOCKFAG-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.